1-Azido-3,5-dimethyladamantane-d6 1-Azido-3,5-dimethyladamantane-d6
Brand Name: Vulcanchem
CAS No.: 1185104-90-8
VCID: VC3374915
InChI: InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3/t9?,10-,11+,12?/i1D3,2D3
SMILES: CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C
Molecular Formula: C12H19N3
Molecular Weight: 211.34 g/mol

1-Azido-3,5-dimethyladamantane-d6

CAS No.: 1185104-90-8

Cat. No.: VC3374915

Molecular Formula: C12H19N3

Molecular Weight: 211.34 g/mol

* For research use only. Not for human or veterinary use.

1-Azido-3,5-dimethyladamantane-d6 - 1185104-90-8

Specification

CAS No. 1185104-90-8
Molecular Formula C12H19N3
Molecular Weight 211.34 g/mol
IUPAC Name (3R,5S)-1-azido-3,5-bis(trideuteriomethyl)adamantane
Standard InChI InChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3/t9?,10-,11+,12?/i1D3,2D3
Standard InChI Key YRFQAPSVRBSXEB-QSVQJYFQSA-N
Isomeric SMILES [2H]C([2H])([2H])[C@]12CC3C[C@](C1)(CC(C3)(C2)N=[N+]=[N-])C([2H])([2H])[2H]
SMILES CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C
Canonical SMILES CC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

1-Azido-3,5-dimethyladamantane-d6 is precisely identified through several chemical identifiers. The compound is registered with Chemical Abstracts Service (CAS) number 1185104-90-8 and has the systematic chemical name (1r,3R,5S,7r)-1-Azido-3,5-bis(methyl-d3)adamantane, indicating its specific stereochemistry and deuterium labeling pattern . Table 1 summarizes the key identification parameters of this compound.

Table 1: Identification Parameters of 1-Azido-3,5-dimethyladamantane-d6

ParameterValue
Chemical Name(1r,3R,5S,7r)-1-Azido-3,5-bis(methyl-d3)adamantane
CAS Number1185104-90-8
Molecular FormulaC₁₂H₁₃D₆N₃
Molecular Weight211.3 g/mol
Product CategoryAmantadine Impurities
Country of OriginIndia

Structural Features and Deuteration Pattern

The molecular structure of 1-Azido-3,5-dimethyladamantane-d6 is based on the adamantane scaffold, a rigid tricyclic hydrocarbon with a cage-like structure. The compound features distinctive structural elements:

  • An azido group (-N₃) at position 1 of the adamantane cage

  • Two deuterated methyl groups (-CD₃) at positions 3 and 5

  • Specific stereochemistry indicated by the (1r,3R,5S,7r) notation

The deuteration pattern involves six deuterium atoms, all located on the two methyl groups (three deuterium atoms per methyl group), which is reflected in the "d6" designation in the compound name . This selective deuteration creates a unique mass spectral fingerprint that is beneficial for analytical applications.

Synthesis and Related Compounds

ComponentRole in Synthesis
1-Bromo-3,5-dimethyladamantane (deuterated)Starting material
Sodium azide (NaN₃)Azide source for nucleophilic substitution
Aprotic solvent (e.g., DMF, DMSO)Reaction medium
Elevated temperatureReaction condition

Related Adamantane Compounds

Understanding 1-Azido-3,5-dimethyladamantane-d6 benefits from examining related adamantane derivatives. One such compound is 1-acetamido-3,5-dimethyladamantane, which can be synthesized from 1-bromo-3,5-dimethyladamantane with high yields (82-96%) using manganese catalysts such as MnCl₂, MnBr₂, Mn(OAc)₂, Mn(acac)₃, or Mn₂(CO)₁₀ .

The reaction conditions typically involve:

  • Temperature: 120-130°C

  • Duration: 3-4 hours

  • Molar ratio: [1-bromo-3,5-dimethyladamantane]:[acetamide]:[catalyst] = 100:150-200:1-3

  • Solvent-free conditions

Analytical Applications and Pharmaceutical Relevance

Role in Pharmaceutical Quality Control

1-Azido-3,5-dimethyladamantane-d6 serves critical functions in pharmaceutical analytics, particularly in relation to amantadine quality control. The compound is provided with comprehensive characterization data that complies with regulatory guidelines, making it suitable for several important applications :

  • Analytical method development

  • Method validation (AMV)

  • Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA)

  • Commercial production monitoring of amantadine

Advantages of Deuterium Labeling

The deuterium labeling in 1-Azido-3,5-dimethyladamantane-d6 provides several analytical advantages:

  • Mass spectrometric differentiation from non-deuterated analogs

  • Use as an internal standard in quantitative analysis

  • Enhanced stability in certain analytical conditions

  • Improved precision in trace analysis of related compounds

Relationship to Amantadine

Amantadine is an antiviral and antiparkinsonian medication with the chemical name 1-adamantanamine. 1-Azido-3,5-dimethyladamantane-d6 is categorized as an "Amantadine Impurity," suggesting its importance in monitoring the purity of amantadine pharmaceutical formulations . The azido group in the compound could represent a potential impurity pathway or a synthetic intermediate in amantadine production processes.

Table 3: Application Areas of 1-Azido-3,5-dimethyladamantane-d6

Application AreaSpecific Use
Pharmaceutical QCImpurity profiling of amantadine
Analytical ChemistryReference standard for method development
Regulatory ComplianceSupporting documentation for ANDA submissions
ManufacturingQuality monitoring in commercial production

Chemical Properties and Reactivity

Physical and Chemical Characteristics

Although detailed physical property data for 1-Azido-3,5-dimethyladamantane-d6 is limited in the available search results, several properties can be inferred from its structure and similar compounds:

  • Solid state at room temperature (typical for adamantane derivatives)

  • Limited water solubility but soluble in organic solvents

  • Stable under normal storage conditions

  • The azido group (-N₃) introduces potential energy content and specific reactivity

Reactivity of the Azido Functionality

The azido group in 1-Azido-3,5-dimethyladamantane-d6 represents a versatile functional group that can participate in several important reactions:

  • Click chemistry (copper-catalyzed azide-alkyne cycloaddition)

  • Staudinger reduction to form amines

  • Thermal or photochemical decomposition with nitrogen loss

  • Cycloaddition reactions to form various heterocycles

These reaction pathways make 1-Azido-3,5-dimethyladamantane-d6 potentially valuable beyond its analytical applications, possibly serving as a building block for more complex adamantane derivatives with pharmaceutical interest.

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